

Toxicological profile and safety data for Disperse Blue 165:1

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Compound of Interest

Compound Name: Disperse blue 165:1

Cat. No.: B15557020

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Disperse Blue 165:1: A Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

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Executive Summary

Disperse Blue 165:1 (CAS No. 86836-00-2) is a single azo dye used in various industrial applications, including textiles.^[1] This technical guide provides a comprehensive overview of its toxicological profile and safety data. A thorough review of scientific literature and safety databases reveals a significant lack of specific experimental data for **Disperse Blue 165:1** across all major toxicological endpoints. Safety Data Sheets (SDS) consistently report "no data available" for parameters such as acute toxicity, skin and eye irritation, sensitization, mutagenicity, and carcinogenicity.^[2]

Given the absence of direct data, this guide adopts a precautionary approach by:

- Detailing the standardized experimental protocols that would be required to assess the toxicological profile of **Disperse Blue 165:1**, in accordance with OECD guidelines.
- Providing a toxicological context by summarizing available data for structurally related disperse dyes.
- Elucidating the primary metabolic pathway for azo dyes, which involves the formation of potentially hazardous aromatic amines.

This information is critical for researchers and professionals to understand the existing data gaps and potential hazards associated with this class of compounds, ensuring informed decision-making and appropriate safety measures.

Chemical and Physical Properties

A summary of the key physicochemical properties for **Disperse Blue 165:1** is presented below. These properties are essential for understanding its potential behavior and for designing relevant toxicological and environmental fate studies.

Property	Value	Reference
CAS Number	86836-00-2	[1]
Molecular Formula	C ₁₉ H ₁₉ N ₇ O ₅	[1]
Molecular Weight	425.398 g/mol	[1]
Appearance	Dark blue powder	[1]
Class	Single Azo Dye	
Boiling Point	698.9 °C at 760 mmHg	[1]
Density	1.37 g/cm ³	[1]
Flash Point	376.5 °C	[1]

Toxicological Data Summary for Disperse Blue 165:1

There is a significant and critical lack of publicly available toxicological data for **Disperse Blue 165:1**. The following table summarizes the absence of information for key toxicological endpoints.

Toxicological Endpoint	Result
Acute Toxicity (Oral, Dermal, Inhalation)	No data available
Skin Corrosion/Irritation	No data available
Serious Eye Damage/Irritation	No data available
Respiratory or Skin Sensitization	No data available
Germ Cell Mutagenicity	No data available
Carcinogenicity	No data available
Reproductive Toxicity	No data available
Specific Target Organ Toxicity (Single Exposure)	No data available
Specific Target Organ Toxicity (Repeated Exposure)	No data available
Aspiration Hazard	No data available

Toxicological Data for Structurally Related Disperse Dyes (Surrogate Data)

Due to the data gap for **Disperse Blue 165:1**, it is informative to review the toxicological profiles of other disperse dyes. This data provides context on the potential hazards associated with this class of chemicals but cannot be directly extrapolated to **Disperse Blue 165:1** without specific testing.

Skin Sensitization Data for Other Disperse Dyes

Several disperse dyes are recognized as potent skin sensitizers, a common cause of textile dermatitis.^{[3][4]} The murine Local Lymph Node Assay (LLNA) is a standard method for quantifying sensitizing potential.

Dye Name	Chemical Class	CAS Number	Sensitizing Potency (LLNA)	Reference
Disperse Blue 106	Anthraquinone	12223-01-7	Strong	[3][4]
Disperse Blue 124	Azo	61951-51-7	Strong	[3][4]
Disperse Red 1	Azo	2872-52-8	Moderate	[5]
Disperse Blue 1	Anthraquinone	2475-45-8	Moderate	[6][7]

Genotoxicity and Carcinogenicity of Disperse Blue 1

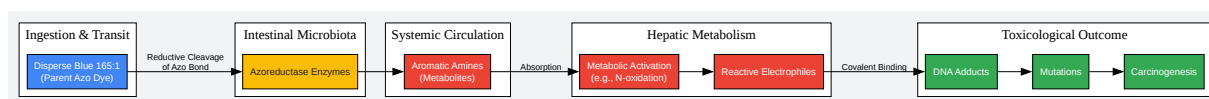
Disperse Blue 1 (CAS No. 2475-45-8) has undergone more extensive testing and is classified as "reasonably anticipated to be a human carcinogen".[8][9]

Endpoint	Result for Disperse Blue 1	Reference
Bacterial Reverse Mutation (Ames Test)	Weakly mutagenic in S. typhimurium strains TA1537, TA1535, TA97, and TA98.	[8][10]
Carcinogenicity (Oral, Rat)	Clear evidence of carcinogenicity. Produced benign and malignant tumors of the urinary bladder.	[7][8][9]
Carcinogenicity (Oral, Mouse)	Equivocal evidence of carcinogenicity.	[7]

Metabolic Activation of Azo Dyes

The primary toxicological concern for azo dyes, including potentially **Disperse Blue 165:1**, stems from their metabolism. The characteristic azo bond ($R_1-N=N-R_2$) can be cleaved by azoreductase enzymes, which are prominently found in anaerobic bacteria of the human gastrointestinal tract.[11][12][13] This reductive cleavage is a critical activation step, as it

releases the constituent aromatic amines.[11][13] Many aromatic amines are known or suspected carcinogens, with their toxicity often initiated by subsequent metabolic N-oxidation to form reactive electrophilic species that can bind to DNA, leading to mutations.[12][14]



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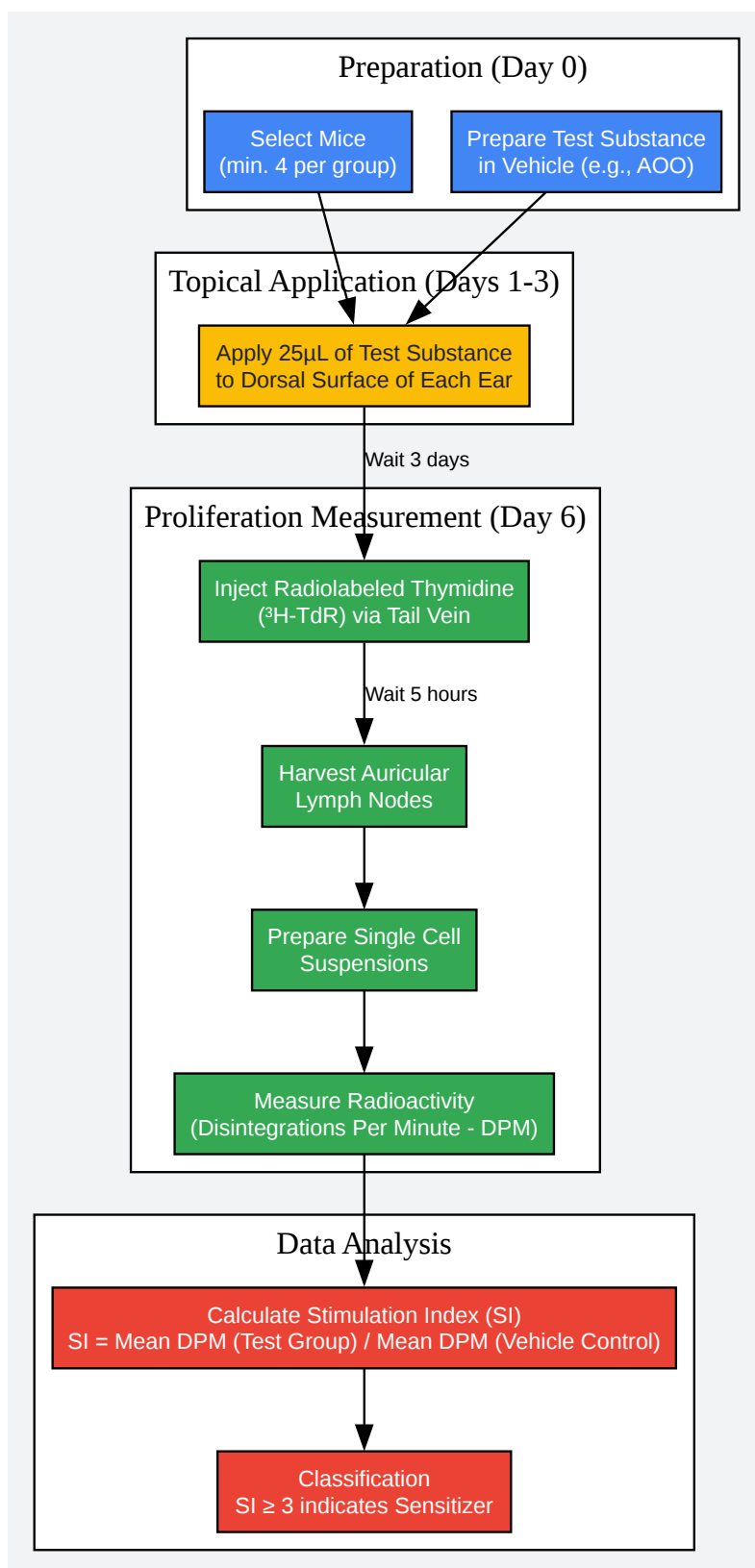
Metabolic activation pathway for azo dyes.

Standard Experimental Protocols

The following sections detail the methodologies for key toxicological assays as prescribed by the Organisation for Economic Co-operation and Development (OECD) Test Guidelines. These protocols would be necessary to generate the missing safety data for **Disperse Blue 165:1**.

Skin Sensitization: Local Lymph Node Assay (OECD 429)

The Local Lymph Node Assay (LLNA) is the preferred in vivo method for identifying potential skin sensitizers. It measures lymphocyte proliferation in the lymph nodes draining the site of chemical application.[15][16][17]



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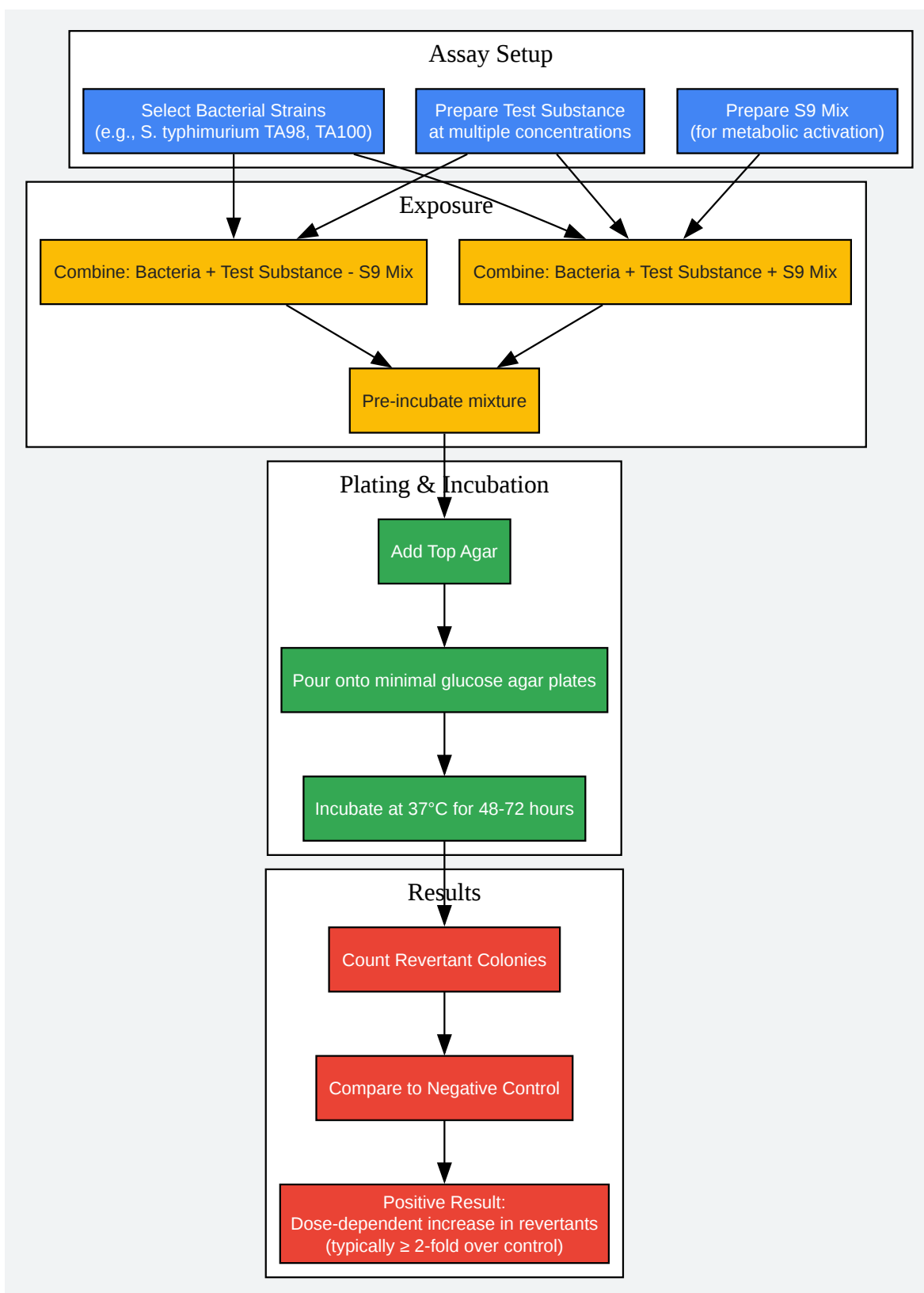
Workflow for the Local Lymph Node Assay (OECD 429).

Methodology:

- Animals: Typically, young adult female CBA/Ca or CBA/J mice are used.[15]
- Dose Groups: A minimum of three concentrations of the test substance, a vehicle control group, and often a positive control group are used, with at least four animals per group.[16]
- Application: For three consecutive days, 25 µL of the test substance formulation or vehicle is applied to the dorsal surface of each ear.[15]
- Proliferation Measurement: On day 6, animals are injected intravenously with ³H-methyl thymidine. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[16]
- Data Analysis: Single-cell suspensions of lymph node cells are prepared, and the incorporation of radioactivity is measured by β-scintillation counting. A Stimulation Index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) by the mean DPM of the vehicle control group. An SI ≥ 3 is considered a positive result, indicating the substance is a skin sensitizer.[15]

Germ Cell Mutagenicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli*. [5][6][18]



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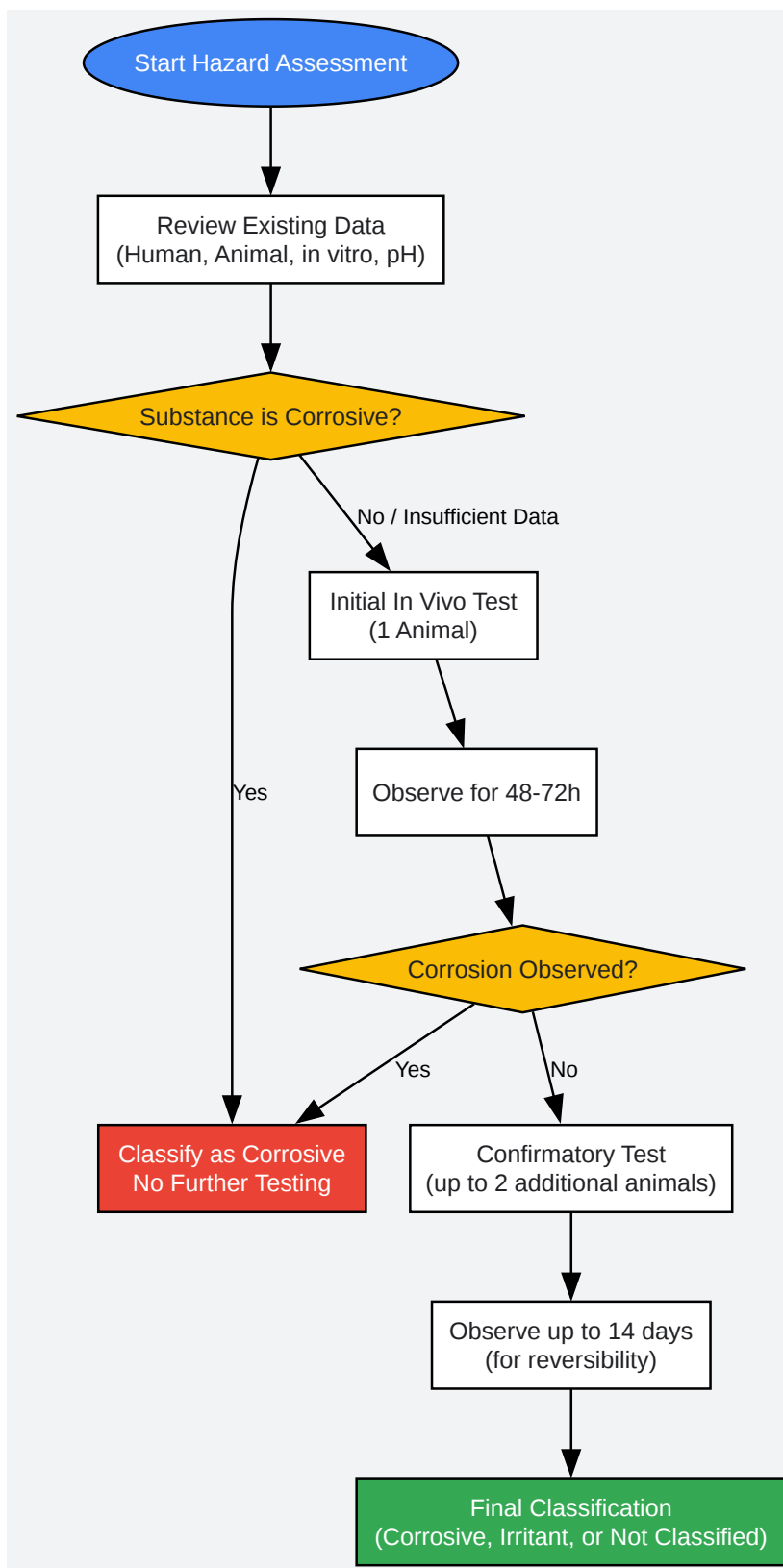
Workflow for the Ames Test (OECD 471).

Methodology:

- **Bacterial Strains:** The test uses several strains of bacteria (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537 and *E. coli* WP2 uvrA) that carry mutations in genes involved in histidine or tryptophan synthesis, respectively. These mutations are designed to detect different types of mutagens.[\[5\]](#)
- **Metabolic Activation:** Because many chemicals only become mutagenic after being metabolized, the test is performed both with and without an exogenous metabolic activation system, typically a liver fraction from rats treated with an enzyme-inducing agent (S9 mix).[\[18\]](#)
- **Procedure:** The bacterial tester strains are exposed to the test substance at various concentrations, with and without S9 mix. In the plate incorporation method, the mixture is combined with molten top agar and poured onto minimal agar plates. In the pre-incubation method, the mixture is incubated first and then plated.[\[5\]](#)
- **Scoring:** The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. A positive result is indicated by a concentration-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative (solvent) control.[\[18\]](#)

Acute Dermal & Eye Irritation/Corrosion (OECD 404 & 405)

These tests evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) damage to skin and eyes, respectively. They follow a sequential testing strategy to minimize animal use.[\[2\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)



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Logical workflow for in vivo irritation/corrosion testing.

Methodology (Skin - OECD 404):

- Animal Model: The albino rabbit is the recommended species.[\[19\]](#)
- Procedure: A 0.5 g (solid) or 0.5 mL (liquid) dose of the test substance is applied to a small area of clipped skin (approx. 6 cm²). The patch is covered with a gauze dressing for a 4-hour exposure period.[\[22\]](#)
- Observations: After patch removal, skin reactions (erythema and edema) are scored at 60 minutes, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of the effects.[\[20\]](#)

Methodology (Eye - OECD 405):

- Animal Model: The albino rabbit is the recommended species.[\[2\]](#)
- Procedure: A single dose (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye. The other eye serves as an untreated control.[\[1\]](#)[\[23\]](#)
- Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. Ocular lesions (in the cornea, iris, and conjunctivae) are scored. Observations may continue for up to 21 days to assess reversibility.[\[21\]](#)

Conclusion and Recommendations

There is a profound lack of specific toxicological and safety data for **Disperse Blue 165:1**. Standard safety data sheets uniformly indicate "no data available" for all critical toxicological endpoints.

Based on its chemical class as a single azo dye, the primary toxicological concern is the potential for metabolic activation via reductive cleavage of the azo bond to form aromatic amines. Aromatic amines as a class are associated with genotoxicity and carcinogenicity. Furthermore, many disperse dyes are known skin sensitizers.

Recommendations for Professionals:

- Precautionary Principle: In the absence of data, **Disperse Blue 165:1** should be handled with a high degree of caution, assuming it may possess hazards typical of this chemical

class, including potential skin sensitization and carcinogenicity.

- **Data Generation:** It is strongly recommended that the full suite of toxicological tests, as outlined by OECD guidelines, be conducted for **Disperse Blue 165:1** to fill the existing data gaps and allow for a scientifically robust risk assessment.
- **Exposure Control:** Until such data is available, all handling should occur under stringent engineering controls (e.g., fume hoods, glove boxes) with appropriate personal protective equipment (gloves, lab coat, eye protection) to minimize any potential for dermal, ocular, or inhalation exposure.

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